2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-[(E)-(4-cyanophenyl)methylideneamino]acetamide
Overview
Description
2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-[(E)-(4-cyanophenyl)methylideneamino]acetamide is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-[(E)-(4-cyanophenyl)methylideneamino]acetamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the benzenesulfonyl intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonyl intermediate.
Introduction of the dimethylanilino group: The intermediate is then reacted with 3,4-dimethylaniline under controlled conditions to introduce the dimethylanilino group.
Formation of the cyanophenylmethylideneamino group: Finally, the compound is reacted with 4-cyanobenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-[(E)-(4-cyanophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-[(E)-(4-cyanophenyl)methylideneamino]acetamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: It has been studied for its antimicrobial properties, particularly against certain bacterial strains.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, making it valuable in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-[(E)-(4-cyanophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors . This inhibition disrupts the tumor’s pH regulation, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and have been studied for their anticancer and antimicrobial properties.
Dimethylaniline derivatives: Compounds with the dimethylanilino moiety are known for their diverse biological activities.
Cyanophenylmethylideneamino derivatives: These compounds are explored for their potential in medicinal chemistry due to their unique structural features.
Uniqueness
2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-[(E)-(4-cyanophenyl)methylideneamino]acetamide stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-[(E)-(4-cyanophenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-18-8-13-22(14-19(18)2)28(32(30,31)23-6-4-3-5-7-23)17-24(29)27-26-16-21-11-9-20(15-25)10-12-21/h3-14,16H,17H2,1-2H3,(H,27,29)/b26-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAQRWQETMXMRJ-WGOQTCKBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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